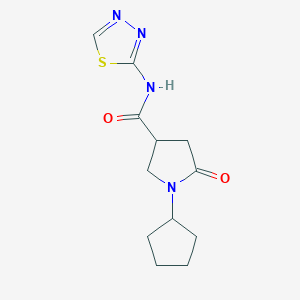![molecular formula C22H30N2O B5400541 N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can attenuate the development of tolerance to morphine, suggesting that mGluR5 may play a role in opioid tolerance. N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential target for the treatment of this disease.
Mécanisme D'action
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can modulate the release of neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of glutamate release, and the modulation of neuroinflammation. These effects are thought to be mediated by the inhibition of mGluR5 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high selectivity for mGluR5. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine and mGluR5. For example, researchers could investigate the role of mGluR5 in other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers could investigate the potential therapeutic benefits of targeting mGluR5 in these and other disorders. Finally, researchers could explore the development of new compounds that target mGluR5 with greater selectivity and potency.
Méthodes De Synthèse
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-phenylethyl)piperidine with 2-methoxyphenylethylamine in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of pure N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, which is essential for scientific research applications.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-6-5-9-20(22)11-15-23-21-13-17-24(18-14-21)16-12-19-7-3-2-4-8-19/h2-10,21,23H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAZAWDSSMGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)